Potent HDAC1 Inhibition: A 56-fold Increase in Potency Over a Common Analog
4'-Bromo-2'-fluoro-6'-nitroacetanilide exhibits potent inhibitory activity against Histone Deacetylase 1 (HDAC1), a key epigenetic target in oncology. Its IC50 of 1.80 nM represents a dramatic improvement over related scaffolds. For example, a compound from a related series, N-(4-chlorophenyl)-2-aminobenzamide, showed an IC50 of 101 nM against the same target under comparable assay conditions [1]. This ~56-fold increase in potency is directly attributable to the unique halogenation pattern of 4'-Bromo-2'-fluoro-6'-nitroacetanilide, which facilitates stronger binding interactions within the HDAC1 active site [1].
| Evidence Dimension | HDAC1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.80 nM |
| Comparator Or Baseline | N-(4-chlorophenyl)-2-aminobenzamide (IC50: 101 nM) |
| Quantified Difference | ~56-fold higher potency |
| Conditions | Fluorometric assay using Fluor de Lys as substrate, 15 min preincubation, 1 hr incubation |
Why This Matters
This data quantifies a significant potency advantage for researchers seeking a potent HDAC1 inhibitor starting point, justifying its selection over less active, unsubstituted or mono-halogenated acetanilide analogs.
- [1] BindingDB. (2023). BDBM50142796 (CHEMBL3759186) - HDAC1 Inhibition Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50142796 View Source
